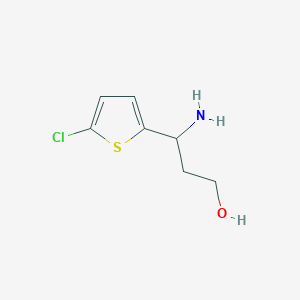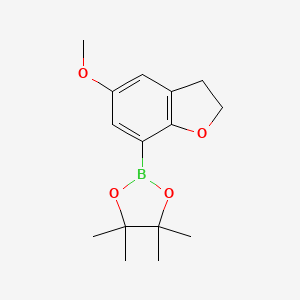
2-(5-Methoxy-2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzofuran moiety and a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Dioxaborolane Formation: The dioxaborolane group can be introduced through a reaction with a boronic acid derivative under suitable conditions, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions may target the benzofuran ring, potentially converting it to a more saturated structure.
Substitution: The compound can undergo substitution reactions, especially at the methoxy group or the boron atom in the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles for substitution at the methoxy group.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of more saturated benzofuran derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Polymer Chemistry: Use in the synthesis of novel polymers with unique properties.
作用機序
The mechanism of action of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group may also play a role in facilitating these interactions through its boron atom.
類似化合物との比較
Similar Compounds
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other benzofuran derivatives and dioxaborolane-containing compounds.
Uniqueness
- The combination of the benzofuran and dioxaborolane groups in a single molecule may confer unique properties, such as enhanced binding affinity or stability, making it distinct from other similar compounds.
特性
分子式 |
C15H21BO4 |
|---|---|
分子量 |
276.14 g/mol |
IUPAC名 |
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-11(17-5)8-10-6-7-18-13(10)12/h8-9H,6-7H2,1-5H3 |
InChIキー |
AEZVHXFETNZUSZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


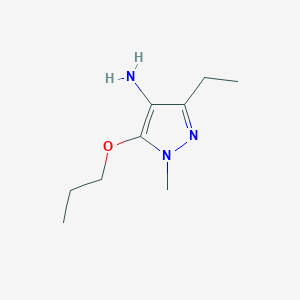
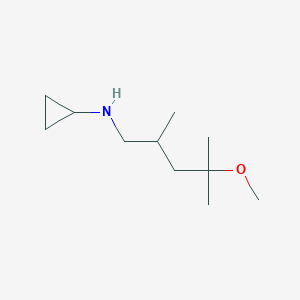

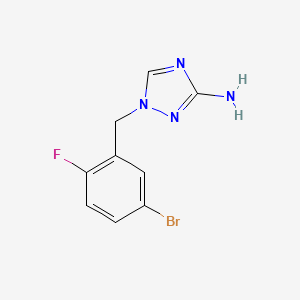

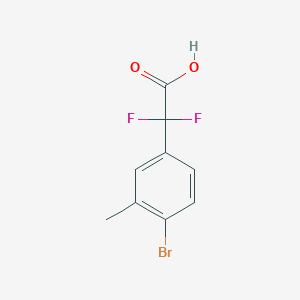
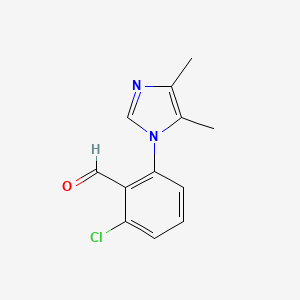
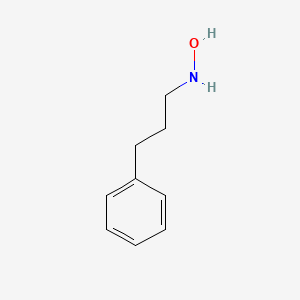
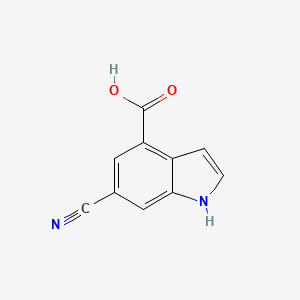
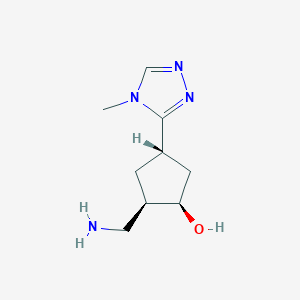
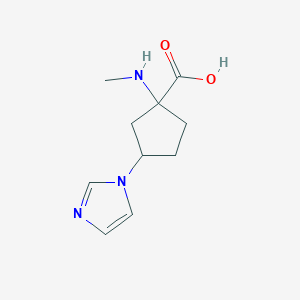
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
